Bilayer-to-Hexagonal Phase Transition Temperature Stabilization Potency Ranking Among Carbobenzoxy-Dipeptide-Amides
In a direct head-to-head comparison, Z-Tyr-Leu-NH2 was found to be the most potent bilayer-stabilizing peptide within a series of five carbobenzoxy-dipeptide-amides, equipotent with Z-Gly-Phe-NH2 and more potent than Z-Ser-Leu-NH2, Z-Gly-Leu-NH2, and Z-Gly-Gly-NH2, as measured by the slope of the bilayer-to-hexagonal phase transition temperature shift in dielaidoylphosphatidylethanolamine model membranes using differential scanning calorimetry [1]. A linear correlation was established between the respective HPLC retention time parameter k' for each peptide and the slope of the bilayer stabilization curve, providing a quantifiable physicochemical predictor of potency [1].
| Evidence Dimension | Bilayer stabilization potency (slope of hexagonal phase transition temperature vs. peptide concentration) |
|---|---|
| Target Compound Data | Z-Tyr-Leu-NH2: highest potency rank (Tier 1, equipotent with Z-Gly-Phe-NH2) |
| Comparator Or Baseline | Z-Gly-Phe-NH2 (Tier 1, equipotent); Z-Ser-Leu-NH2 (Tier 2); Z-Gly-Leu-NH2 (Tier 3); Z-Gly-Gly-NH2 (Tier 4, weakest) |
| Quantified Difference | Ordinal potency ranking: Z-Tyr-Leu-NH2 = Z-Gly-Phe-NH2 > Z-Ser-Leu-NH2 > Z-Gly-Leu-NH2 > Z-Gly-Gly-NH2 |
| Conditions | Differential scanning calorimetry of dielaidoylphosphatidylethanolamine (DEPE) multilamellar vesicles; Biosci Rep (1987) |
Why This Matters
For membrane biophysics researchers selecting a carbobenzoxy-dipeptide-amide to study lipid polymorphism or peptide-membrane interactions, Z-Tyr-Leu-NH2 provides the highest bilayer-stabilizing potency available within this compound class, validated by quantitative DSC measurement.
- [1] Epand RM, Lobl TJ, Renis HE. Bilayer stabilizing peptides and the inhibition of viral infection: antimeasles activity of carbobenzoxy-Ser-Leu-amide. Biosci Rep. 1987;7(9):745-749. doi:10.1007/BF01116868. View Source
